The Exact Mass, Isotopic Distribution, and Analytical Dynamics of 2-Myristoylglycerol-d5: A Comprehensive Guide for Lipidomics
The Exact Mass, Isotopic Distribution, and Analytical Dynamics of 2-Myristoylglycerol-d5: A Comprehensive Guide for Lipidomics
Executive Summary
In the rapidly advancing fields of lipidomics and pharmacokinetic research, precise quantification of monoacylglycerols (MAGs) is critical for understanding metabolic pathways, particularly those involving the endocannabinoid system and lipid signaling. 2-Myristoylglycerol-d5 (2-MG-d5) serves as a gold-standard stable isotope-labeled internal standard[1].
This whitepaper provides an in-depth technical analysis of 2-MG-d5, detailing its exact monoisotopic mass, natural isotopic distribution, and the critical physicochemical challenges—specifically acyl migration—that necessitate its use in modern UPLC-MS/MS workflows.
Structural & Physicochemical Profiling
2-Myristoylglycerol is formed by the esterification of myristic acid (a 14-carbon saturated fatty acid) at the sn-2 position of a glycerol backbone. In its deuterated form (2-MG-d5), the five hydrogen atoms on the carbon backbone of the glycerol moiety are replaced with deuterium (²H)[1][2].
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IUPAC Name: 1,3-dihydroxypropan-2-yl-1,1,2,3,3-d5 tetradecanoate[1]
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Molecular Weight: 307.49 g/mol [1]
Exact Mass Calculation
For high-resolution mass spectrometry (HRMS) such as Orbitrap or TOF systems, exact mass is the foundational metric for compound identification[4][5]. The theoretical monoisotopic mass of 2-MG-d5 is calculated based on the most abundant isotopes of its constituent elements:
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Carbon (¹²C₁₇): 17 × 12.000000 = 204.000000 Da
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Hydrogen (¹H₂₉): 29 × 1.007825 = 29.226925 Da
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Deuterium (²H₅): 5 × 2.014102 = 10.070510 Da
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Oxygen (¹⁶O₄): 4 × 15.994915 = 63.979660 Da
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Exact Monoisotopic Mass (M0): 307.2771 Da
In positive electrospray ionization (ESI+), 2-MG-d5 readily forms protonated, ammonium, and sodium adducts. The exact masses for these critical precursor ions are:
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[M+H]⁺: 308.2849 Da
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[M+NH₄]⁺: 325.3115 Da
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[M+Na]⁺: 330.2669 Da
Isotopic Distribution
Due to the natural abundance of ¹³C, ²H (on the unlabeled lipid tail), and ¹⁸O, the mass spectrum of 2-MG-d5 presents a distinct isotopic envelope. Understanding this distribution is vital to prevent cross-talk in Multiple Reaction Monitoring (MRM) channels.
Table 1: Calculated Isotopic Distribution of 2-MG-d5
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) | Primary Isotopic Contributors |
| M0 | 307.2771 | 100.00 | ¹²C₁₇, ¹H₂₉, ²H₅, ¹⁶O₄ |
| M+1 | 308.2805 | ~18.86 | ¹³C₁ |
| M+2 | 309.2830 | ~2.44 | ¹³C₂, ¹⁸O₁ |
| M+3 | 310.2864 | ~0.24 | ¹³C₁ + ¹⁸O₁, ¹³C₃ |
The Mechanistic Challenge: Acyl Migration
The primary reason 2-MG-d5 is strictly required as an internal standard—rather than relying on external calibration—is the inherent chemical instability of 2-monoacylglycerols.
The Causality of Isomerization
In biological systems, the sn-2 ester bond is kinetically favored during specific enzymatic cleavages, but it is thermodynamically unstable. When exposed to room temperature, pH fluctuations, or protic solvents (like methanol) during sample extraction, 2-MAGs rapidly undergo acyl migration [6][7]. The acyl chain migrates from the sn-2 position to the sn-1 or sn-3 position via a cyclic orthoester intermediate, forming 1-myristoylglycerol or 3-myristoylglycerol[7][8].
By spiking 2-MG-d5 into the biological matrix immediately upon collection, researchers create a self-validating system . The deuterated standard undergoes the exact same artifactual ex vivo isomerization as the endogenous 2-MG. By quantifying the ratio of 2-MG-d5 to 1-MG-d5, bioanalytical scientists can mathematically back-calculate the true endogenous concentration of the sn-2 isomer at the moment of sampling[9].
Figure 1: Acyl migration pathway of 2-monoacylglycerols via a cyclic orthoester intermediate.
Rationale for Glycerol Backbone Deuteration
Why is the deuterium label placed on the glycerol backbone (d5) rather than the myristic acid tail? In metabolic studies, lipid tails are frequently subjected to β-oxidation or enzymatic elongation. If the label were on the acyl chain, these metabolic processes would strip the isotopic signature. A deuterated glycerol backbone ensures the core mass shift (+5 Da) remains intact even if the molecule undergoes partial hydrolysis, guaranteeing robust identification[1].
Self-Validating Experimental Protocol for LC-MS/MS
To mitigate acyl migration and ensure high-fidelity quantification, the following optimized Liquid-Liquid Extraction (LLE) and UPLC-MS/MS protocol must be strictly adhered to[6][10].
Step-by-Step Methodology
Phase 1: Quenching & Spiking
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Standard Preparation: Reconstitute 2-MG-d5 in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL. Store at -80°C to prevent degradation.
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Immediate Spiking: Collect plasma or tissue homogenate on ice. Immediately spike with 50 ng/mL of 2-MG-d5. This establishes the baseline isotopic ratio before any ex vivo degradation can occur.
Phase 2: Aprotic Liquid-Liquid Extraction Expert Insight: Traditional Bligh-Dyer (Chloroform/Methanol) extractions promote acyl migration due to the protic nature of methanol. Toluene is highly recommended as an aprotic alternative[6][8]. 3. Extraction: Add 2.0 mL of ice-cold Toluene to 0.5 mL of the spiked biological matrix. 4. Agitation: Vortex vigorously for 30 seconds, maintaining the sample temperature near 4°C. 5. Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C to achieve phase separation.
Phase 3: Evaporation & Reconstitution 6. Evaporation: Transfer the upper organic layer to a clean glass vial. Evaporate under a gentle stream of nitrogen gas. Critical: The water bath temperature must strictly remain below 30°C to prevent thermal isomerization[7]. 7. Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile/Water (80:20, v/v) containing 0.1% formic acid.
Figure 2: Optimized LC-MS/MS workflow for monoacylglycerol extraction minimizing ex vivo isomerization.
Phase 4: UPLC-MS/MS Parameters
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Column: C8 or C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.
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Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Detection: Positive Electrospray Ionization (ESI+). Monitor the [M+NH₄]⁺ adduct transition (m/z 325.3 → 290.3) for optimal sensitivity[4][11].
Conclusion
The exact mass (307.2771 Da) and specific isotopic distribution of 2-myristoylglycerol-d5 make it an indispensable tool for lipidomics. Because endogenous monoacylglycerols are highly susceptible to acyl migration, utilizing a deuterated standard with a labeled glycerol backbone provides a self-validating mechanism. By adopting aprotic extraction solvents (like toluene) and strictly controlling temperature, researchers can accurately map lipid signaling pathways without the confounding variables of ex vivo artifacts.
References
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Veeprho Pharmaceuticals. "2-Myristoylglycerol-D5 Reference Standard." Veeprho Catalog. [Link]
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American Chemical Society (ACS). "Development and Validation of a Sensitive UPLC-ESI-MS/MS Method for the Simultaneous Quantification of 15 Endocannabinoids and Related Compounds in Milk and Other Biofluids." Analytical Chemistry, 2013. [Link]
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National Institutes of Health (NIH). "Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS." PubMed Central (PMC).[Link]
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Karger Publishers. "Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls." Medical Cannabis and Cannabinoids, 2018. [Link]
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